molecular formula C7H8FNO B049241 4-Fluoro-2-methoxyaniline CAS No. 450-91-9

4-Fluoro-2-methoxyaniline

Cat. No.: B049241
CAS No.: 450-91-9
M. Wt: 141.14 g/mol
InChI Key: BNRRMRUVYDETQC-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxyaniline: is an organic compound with the chemical formula C7H8FNO and CAS registry number 450-91-9 . This compound is characterized by the presence of fluorine and methoxy functional groups attached to an aniline structure. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxyaniline can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluoro-2-nitroanisole with reducing agents such as iron powder and hydrochloric acid to yield this compound . Another method involves the nitration of This compound followed by reduction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow processes. For example, the acetylation and nitration of this compound can be carried out in a modular microreactor platform, followed by deprotection to yield the desired compound . This method allows for scalable production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxyaniline depends on its application. In pharmaceuticals, it serves as an intermediate that incorporates fluorine and methoxy groups into the molecular structure of target drugs, contributing to their pharmacological effects . The specific molecular targets and pathways involved vary depending on the final drug product.

Comparison with Similar Compounds

  • 2-Amino-5-fluoroanisole
  • 2-Methoxy-4-fluoroaniline
  • 4-Fluoro-o-anisidine

Comparison: 4-Fluoro-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups enhances its reactivity and versatility as a synthetic intermediate compared to similar compounds .

Properties

IUPAC Name

4-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRRMRUVYDETQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543136
Record name 4-Fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450-91-9
Record name 4-Fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methoxyaniline
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Synthesis routes and methods I

Procedure details

Paladium/carbon(Pd/C, 5%, 0.5 g) was added to a solution of 4-fluoro-2-methoxynitrobenzene (1.65 g, 9.6 mmol) in ethanol, which was then stirred for 1 hour under 30 psi of hydrogen pressure. The reaction mixture was filtered to remove paladium/carbon, and concentrated to give 1.35 g of the titled compound. (Yield 100%)
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-2-methoxynitrobenzene (4.2 g) in ethanol (50 ml) was added Raney-nickel (0.4 g) at room temperature. To this solution was added dropwise hydrazine monohydrate (6 ml) under ice-cooling. This reaction mixture was stirred at room temperature for 1 hr and passed through Celite. The solvent was evaporated to give an oil. The oil was poured into water and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate and the solvent was evaporated to give a brown oil. The oil was subjected to silica gel column chromatography (developing solvent; hexane:ethyl acetate=1:1) to give the title compound (3.1 g) as a brown oil.
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4.2 g
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50 mL
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0.4 g
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research mentions a "scalable telescoped continuous flow procedure" for synthesizing a key building block of Osimertinib. Can you elaborate on the significance of this process and how 4-Fluoro-2-methoxyaniline is involved?

A1: The research focuses on developing an efficient and scalable method to produce a key building block for Osimertinib using this compound as the starting material []. The "telescoped continuous flow procedure" refers to a series of chemical reactions performed sequentially in a continuous flow system without the need for isolation and purification of intermediates. This approach offers several advantages over traditional batch processing, including:

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